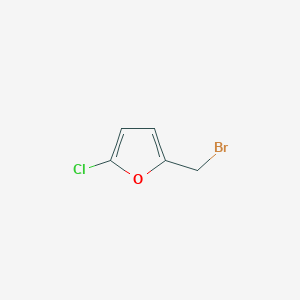

2-(Bromomethyl)-5-chlorofuran

Beschreibung

2-(Bromomethyl)-5-chlorofuran is a halogenated furan derivative featuring a bromomethyl (-CH₂Br) group at the 2-position and a chlorine atom at the 5-position of the furan ring. Such characteristics make it a candidate for use in cross-coupling reactions, alkylation processes, or as an intermediate in pharmaceutical and agrochemical synthesis.

Eigenschaften

Molekularformel |

C5H4BrClO |

|---|---|

Molekulargewicht |

195.44 g/mol |

IUPAC-Name |

2-(bromomethyl)-5-chlorofuran |

InChI |

InChI=1S/C5H4BrClO/c6-3-4-1-2-5(7)8-4/h1-2H,3H2 |

InChI-Schlüssel |

ZBMWCRYKCOIXSQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(OC(=C1)Cl)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-chlorofuran typically involves the bromination of 5-chlorofuran-2-carbaldehyde. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to facilitate the reaction . The reaction is carried out in a suitable solvent like dichloromethane or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and reaction control can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Bromomethyl)-5-chlorofuran undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction Reactions: The compound can be reduced to form 2-(methyl)-5-chlorofuran.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

- Substitution reactions yield various substituted furan derivatives.

- Oxidation reactions produce furanones or other oxygenated compounds.

- Reduction reactions result in the formation of 2-(methyl)-5-chlorofuran.

Wissenschaftliche Forschungsanwendungen

2-(Bromomethyl)-5-chlorofuran has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.

Materials Science: It is utilized in the synthesis of functional materials, such as polymers and organic electronic devices.

Wirkmechanismus

The mechanism of action of 2-(Bromomethyl)-5-chlorofuran involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, leading to the formation of various derivatives. The furan ring can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in Heterocyclic Systems

Pyrazol-3-one Derivatives ()

Examples 5.23 and 5.24 from the European Patent Application describe pyrazol-3-one derivatives substituted with bromomethyl and aryl groups. For instance:

- 4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.23) has a molecular ion peak at m/z 381 [M+H]⁺ .

| Parameter | 2-(Bromomethyl)-5-chlorofuran | Pyrazol-3-one Derivatives |

|---|---|---|

| Core Structure | Furan ring | Pyrazole ring |

| Halogen Substituents | Cl (5-position), Br (CH₂Br) | Br (multiple positions) |

| Key Reactivity | Electrophilic substitution | Nucleophilic alkylation |

| Molecular Weight (approx.) | Not reported | 380–400 g/mol |

Key Differences :

- The furan ring’s aromaticity and smaller ring size compared to pyrazol-3-one may lead to distinct electronic and steric effects.

- Bromomethyl groups in pyrazol-3-ones are adjacent to electron-deficient regions (due to carbonyl groups), enhancing their susceptibility to nucleophilic attack. In contrast, the furan’s chlorine atom may stabilize the bromomethyl group via inductive effects .

Bromomethyl-Substituted Aromatic Compounds ()

The Kanto Reagents catalog lists bromomethyl-substituted benzonitriles, such as:

- 2-(Bromomethyl)-3-fluorobenzonitrile and 2-(Bromomethyl)-5-fluorobenzonitrile , which are positional isomers differing in fluorine substitution .

- 2-(Bromomethyl)-2-(hydroxymethyl)-1,3-propanediol (CAS RN 19184-65-7), an aliphatic bromo compound with hydroxyl groups (mp 75–77°C) .

| Parameter | This compound | Fluorobenzonitrile Derivatives | Aliphatic Bromo Compound |

|---|---|---|---|

| Aromatic System | Furan | Benzene | Aliphatic chain |

| Substituents | Cl, CH₂Br | F, CN, CH₂Br | Br, CH₂OH |

| Reactivity Focus | Ring electrophilicity | Cyano-directed reactions | Hydroxyl participation |

| Stability | Moderate (halogenated furan) | High (aromatic stabilization) | Hygroscopic (due to -OH) |

Key Insights :

- The electron-withdrawing cyano (-CN) group in fluorobenzonitriles directs reactivity to specific positions, whereas the furan’s chlorine may delocalize electron density across the ring .

- The aliphatic hydroxyl groups in 2-(Bromomethyl)-2-(hydroxymethyl)-1,3-propanediol introduce polar interactions absent in the furan derivative, affecting solubility and application scope (e.g., aqueous-phase reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.